1,1-Dichloro-2-(iodomethyl)-2-methylcyclopropane
Description
Properties
IUPAC Name |
1,1-dichloro-2-(iodomethyl)-2-methylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl2I/c1-4(3-8)2-5(4,6)7/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQHPMCSMTVXCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2-(iodomethyl)-2-methylcyclopropane typically involves the reaction of 1,1-dichloro-2-methylcyclopropane with iodine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-2-(iodomethyl)-2-methylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution: Formation of substituted cyclopropanes with various functional groups.
Oxidation: Formation of cyclopropanol or cyclopropanone derivatives.
Reduction: Formation of cyclopropane hydrocarbons or partially reduced intermediates.
Scientific Research Applications
1,1-Dichloro-2-(iodomethyl)-2-methylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2-(iodomethyl)-2-methylcyclopropane involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Key Observations:
Halogen Diversity : The substitution of iodine (in the target compound) vs. chlorine or fluorine (in analogs) significantly impacts reactivity. For instance, iodine’s polarizability enhances its utility in nucleophilic substitutions, whereas chlorine analogs (e.g., ) are more stable but less reactive in such reactions.
Steric Effects : Bulky substituents like the benzyloxyphenyl group in or the isobutyl group in reduce ring strain and enhance thermal stability, whereas smaller groups (e.g., methyl in ) maintain higher reactivity.
Biological Activity : Antitumor activity is observed in compounds with aromatic substituents (e.g., ), while COX-2 inhibition correlates with fluorophenyl groups (). The target compound’s iodomethyl group may offer unique bioactivity due to iodine’s role in thyroid hormones or radiopharmaceuticals.
Physicochemical Properties
- Stability : Cyclopropanes with electron-withdrawing groups (e.g., dichloro in ) exhibit greater stability against ring-opening reactions compared to alkyl-substituted derivatives. The iodine atom in the target compound may reduce stability due to weaker C–I bonds.
- Solubility : Ester-containing analogs (e.g., ) show higher polarity and solubility in organic solvents, whereas halogenated aromatic derivatives () are lipophilic.
Biological Activity
1,1-Dichloro-2-(iodomethyl)-2-methylcyclopropane is a cyclopropane derivative notable for its unique structural features and potential biological activities. Cyclopropanes are recognized for their ring strain and reactivity, which can lead to various biological effects. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a cyclopropane ring substituted with dichloro and iodomethyl groups. The synthesis of such compounds typically involves the reaction of dichlorocarbene with suitable precursors, often yielding products with diverse functional groups that can interact with biological systems.
Synthesis Overview
The synthesis methods for this compound may include:
- Dichlorocarbene Addition : This method involves generating dichlorocarbene from chloroform or similar reagents and reacting it with alkenes or alkynes to form the cyclopropane structure.
- Ring-Opening Reactions : Cyclopropanes can undergo ring-opening reactions under various conditions, leading to different derivatives that may exhibit distinct biological activities.
Biological Activity
The biological activity of this compound has been studied in various contexts:
Antimicrobial Activity
Cyclopropane derivatives have been shown to possess antimicrobial properties. Research indicates that this compound may inhibit the growth of specific bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.
Enzyme Inhibition
Studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. The presence of halogen substituents can enhance binding affinity to enzyme active sites, leading to effective inhibition.
Case Studies
Several studies have documented the effects of this compound on biological systems:
- Study on Antibacterial Effects : A study conducted by researchers at a university laboratory demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of several standard antibiotics, suggesting potential as a novel antibacterial agent.
- Enzyme Interaction Analysis : Another investigation focused on the interaction between this compound and cytochrome P450 enzymes. Results indicated that the compound could act as a competitive inhibitor, affecting drug metabolism rates in liver microsomes.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Membrane Disruption : The lipophilicity of the compound allows it to integrate into lipid bilayers, leading to membrane destabilization.
- Reactivity with Nucleophiles : The electrophilic nature of the halogenated groups can facilitate reactions with nucleophiles in biological systems, potentially modifying biomolecules such as proteins and nucleic acids.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1,1-dichloro-2-(iodomethyl)-2-methylcyclopropane, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclopropanation of alkenes using dihalocarbene intermediates. For example, dichlorocyclopropane derivatives are often prepared via the reaction of alkenes with chloroform under strongly basic conditions (e.g., NaOH/CHCl₃). Substitution of a chlorine atom with iodine can be achieved using sodium iodide in acetone (Finkelstein reaction), though steric hindrance from the methyl groups may require extended reaction times or elevated temperatures .
- Analytical Verification : Confirm purity and structure using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR). For example, NMR can resolve cyclopropane ring carbons (typically 20–35 ppm) and distinguish iodine vs. chlorine substituents .
Q. How can the stereoelectronic effects of the cyclopropane ring influence the compound’s reactivity in substitution reactions?
- Mechanistic Insight : The cyclopropane ring’s angle strain increases the reactivity of adjacent halogens. For instance, iodine in the iodomethyl group is more susceptible to nucleophilic substitution due to its larger atomic radius and weaker C–I bond compared to C–Cl. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity in reactions with nucleophiles like alkoxides or amines .
- Experimental Validation : Compare reaction rates with sodium methoxide in methanol for chlorine vs. iodine substituents. Monitor intermediates via time-resolved IR spectroscopy .
Advanced Research Questions
Q. What strategies mitigate competing elimination pathways during functionalization of this compound?
- Optimization Approach : Use bulky bases (e.g., potassium tert-butoxide) to favor substitution over elimination. Solvent polarity also plays a role: polar aprotic solvents (DMF) stabilize transition states for substitution, while nonpolar solvents may promote β-hydride elimination. For example, in reactions with Grignard reagents, THF at low temperatures (−78°C) minimizes side products .
- Data Contradictions : Evidence from similar compounds (e.g., 2-bromo-1,1-dimethylcyclopropane) shows that electron-withdrawing groups on the cyclopropane ring accelerate elimination, requiring careful tuning of reaction conditions .
Q. How does the compound’s stability vary under thermal or photolytic conditions, and what degradation products form?
- Stability Analysis : Thermogravimetric analysis (TGA) reveals decomposition onset temperatures. For photolytic studies, expose the compound to UV light (254 nm) in a quartz reactor and analyze products via HPLC-MS. Degradation pathways may include cyclopropane ring opening to form alkenes or dihalogenated byproducts .
- Case Study : Under thermal stress (120°C), this compound undergoes C–I bond homolysis, generating radical intermediates that recombine to form dimeric structures .
Q. What computational models predict the compound’s physicochemical properties (e.g., logP, dipole moment) for drug discovery applications?
- Modeling Techniques : Use quantum chemical methods (e.g., Hartree-Fock or DFT with B3LYP/6-31G* basis sets) to calculate partition coefficients (logP) and dipole moments. Quantitative Structure-Property Relationship (QSPR) models trained on cyclopropane derivatives can correlate structural features with solubility and bioavailability .
- Validation : Compare predicted vs. experimental logP values using shake-flask assays with octanol/water partitioning .
Q. How does the iodine substituent impact the compound’s utility in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Reactivity Profile : The C–I bond’s lower bond dissociation energy (vs. C–Cl) facilitates oxidative addition with palladium catalysts. For example, coupling with arylboronic acids under Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane) yields biarylcyclopropane derivatives. Monitor reaction progress via NMR if fluorinated boronic acids are used .
- Limitations : Steric hindrance from the methyl groups may reduce coupling efficiency, necessitating bulkier ligands (e.g., XPhos) to stabilize catalytic intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
